molecular formula C6H14N2O2S B3417099 N-methylpiperidine-3-sulfonamide CAS No. 1017026-28-6

N-methylpiperidine-3-sulfonamide

Cat. No.: B3417099
CAS No.: 1017026-28-6
M. Wt: 178.26 g/mol
InChI Key: WMJGNZXJIBOOIF-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Biology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals. rsc.orgrsc.orggoogle.com Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. google.com The piperidine scaffold can also play a crucial role in the pharmacodynamic profile of a drug by facilitating key binding interactions with biological targets. google.com The stereochemistry of substituted piperidines is of particular importance, as different isomers can exhibit significantly different biological activities and selectivities. justia.com

Role of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, most famously associated with the first generation of antimicrobial sulfa drugs. Its utility, however, extends far beyond antibacterial agents. Sulfonamides are found in drugs with a wide range of therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. This functional group can act as a hydrogen bond donor and acceptor, and its geometry allows it to serve as a stable and effective isostere for other functional groups, such as amides and carboxylic acids. The sulfonamide moiety is also known to be metabolically robust.

Rationale for Academic Investigation of N-Methylpiperidine-3-sulfonamide

The academic and industrial interest in this compound and related structures is largely driven by their potential as components of kinase inhibitors. Patents have disclosed the inclusion of the this compound moiety within larger molecules designed as inhibitors of GCN2 (General Control Nonderepressible 2) kinase and pan-KRas (Kirsten Rat Sarcoma virus). These kinases are significant targets in the development of therapies for cancer and other diseases. The specific substitution pattern of this compound is therefore of interest for its potential to contribute to the binding affinity and selectivity of these inhibitors.

Overview of Research Approaches for Novel Chemical Entities

The investigation of novel chemical entities like this compound typically follows a multi-faceted approach. Initial stages often involve computational studies to predict the molecule's properties and potential biological targets. Synthesis of the compound is a critical step, allowing for its physical and chemical characterization. Subsequently, a battery of in vitro assays is often employed to assess its biological activity. These can range from broad phenotypic screens to more targeted assays against specific enzymes or receptors. For compounds showing promise, further studies, including structure-activity relationship (SAR) investigations, are conducted to optimize their properties.

While specific research findings on this compound are not widely published, its structural components and inclusion in patented inhibitor scaffolds provide a strong basis for its continued investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpiperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJGNZXJIBOOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017026-28-6
Record name N-methylpiperidine-3-sulfonamide
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Advanced Synthetic Methodologies for N Methylpiperidine 3 Sulfonamide and Its Analogues

Stereoselective Synthesis of N-Methylpiperidine-3-sulfonamide Core

The construction of the chiral this compound core is a significant challenge that requires advanced synthetic methods to control the spatial arrangement of atoms.

Diastereoselective and Enantioselective Approaches

The generation of specific stereoisomers of the piperidine (B6355638) ring is crucial. One powerful strategy involves the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. nih.gov This method allows for high stereoselectivity in the creation of a quaternary stereocenter at the 3-position of the piperidine ring by carefully selecting the configuration of the starting lactam and the sequence of substituent introduction. nih.gov

Another significant approach is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. This key step, part of a three-step sequence starting from pyridine (B92270), provides access to enantioenriched 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org These intermediates are then further reduced to the corresponding chiral piperidines. acs.org The utility of this method has been demonstrated in the formal syntheses of bioactive molecules like Preclamol and Niraparib. acs.org

Furthermore, rhodium-catalyzed C-H functionalization and cyclopropanations have been employed for the synthesis of positional analogues of methylphenidate, showcasing catalyst and protecting group control over site selectivity. researchgate.net For instance, indirect methods involving the cyclopropanation of N-Boc-tetrahydropyridine followed by reductive and stereoselective ring-opening can yield 3-substituted piperidine analogues. researchgate.net

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation represents a direct and efficient route to chiral piperidines from prochiral precursors such as pyridines or tetrahydropyridines. A notable example is the use of a chiral DM-SEGPHOS-Ru(II) complex for the catalytic asymmetric hydrogenation of a suitable precursor, yielding a β-hydroxy amide with high diastereoselectivity and enantioselectivity after recrystallization. researchgate.netnih.gov This methodology has been successfully applied in the multi-step synthesis of complex chiral molecules. researchgate.netnih.gov

The asymmetric transfer hydrogenation (ATH) of cyclic imines in water, using a formic acid/N-methylpiperidine system as the hydrogen donor, has also been shown to be a highly versatile and rapid method for accessing highly enantioselective amines. researchgate.net This approach could be adapted for the reduction of a suitable imine precursor to form the chiral piperidine core.

The choice of catalyst and ligand is paramount in these transformations. For instance, various chiral ligands have been explored for the asymmetric hydrogenation of sulfonamides, demonstrating the ongoing development in this area. researchgate.net

Catalyst/Ligand SystemSubstrate TypeKey Features
Rh-catalyst with chiral ligandDihydropyridinesHigh yield and excellent enantioselectivity in carbometalation. acs.org
Chiral DM-SEGPHOS-Ru(II) complexβ-ketopyrrolidinoneHigh diastereoselectivity and enantioselectivity in hydrogenation. researchgate.netnih.gov
Rhodium(II) catalystsN-protected piperidinesCatalyst-controlled regioselectivity in C-H functionalization. researchgate.net
Formic acid/N-methylpiperidine with Ru-complexCyclic iminesRapid and highly enantioselective transfer hydrogenation in water. researchgate.net

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring itself is a cornerstone of the synthesis. Various cyclization strategies have been developed to construct this heterocyclic system efficiently. nih.govnih.gov Intramolecular cyclization is a common approach where a substrate containing a nitrogen source and reactive sites undergoes ring closure. nih.gov

One such strategy is the N-sulfonyliminium ion-triggered cyclization, which can be considered a type of Pictet-Spengler reaction. usm.edu In this method, transition metal triflates can act as Lewis acids to activate an aldehyde, which then reacts with a sulfonamide to trigger an intramolecular cyclization, forming the piperidine ring. usm.edu Studies have screened various metal triflates, with scandium(III) and copper(II) triflates showing rapid conversion. usm.edu

Oxidative amination of non-activated alkenes catalyzed by a gold(I) complex is another powerful method for forming substituted piperidines. nih.gov Additionally, N-vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles can react with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield piperidine structures with good to excellent stereocontrol in reactions that are nearly instantaneous at room temperature. rsc.org

Functionalization and Derivatization Strategies

Once the core piperidine ring is established, subsequent functionalization and derivatization are necessary to install the N-methyl and 3-sulfonamide groups and to generate analogues.

Sulfonamide Formation Reactions

The synthesis of the sulfonamide moiety is a well-established transformation in organic chemistry. york.ac.uk The most traditional method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. youtube.com For the synthesis of this compound, this would involve reacting a pre-formed 3-amino-N-methylpiperidine with a suitable sulfonyl chloride.

Modern methods have emerged to streamline sulfonamide synthesis. A one-pot procedure has been developed that combines carboxylic acids and amines to generate sulfonamides, leveraging a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. princeton.edu Another innovative copper-catalyzed three-component reaction brings together (hetero)aryl boronic acids, amines, and sulfur dioxide (using a surrogate) to directly form sulfonamides. nih.gov These methods offer greater flexibility and access to a diverse range of sulfonamides. princeton.edunih.gov

The formation of sulfonamides from sulfonic acids or their salts under microwave irradiation also provides a rapid and high-yielding alternative. organic-chemistry.org

ReagentsReaction TypeKey Features
Amine + Sulfonyl ChlorideNucleophilic SubstitutionClassic and widely used method. youtube.com
Carboxylic Acid + Amine + SO₂ (via Cu-catalysis)Decarboxylative SulfonylationOne-pot synthesis from readily available starting materials. princeton.edu
Boronic Acid + Amine + SO₂ (via Cu-catalysis)Three-Component CouplingDirect synthesis with broad substrate scope. nih.gov
Sulfonic Acid/Salt + Amine (Microwave)S-N CouplingRapid and efficient synthesis. organic-chemistry.org

Regioselective Substitutions on the Piperidine Ring

Introducing substituents at specific positions on the piperidine ring is a key challenge that can be addressed through various regioselective strategies. Rhodium-catalyzed C-H functionalization has demonstrated the ability to selectively introduce groups at the C2, C3, or C4 positions of the piperidine ring, with the outcome controlled by the choice of catalyst and the nitrogen protecting group. researchgate.net While direct C-H insertion at the C3 position can be challenging due to electronic deactivation by the nitrogen atom, indirect approaches have been developed. researchgate.net

For the synthesis of this compound, a strategy could involve the initial synthesis of a piperidine derivative with a functional group handle at the 3-position, such as a carboxylic acid or an amino group, which can then be converted to the sulfonamide. The N-methylation can be achieved through various methods, including reductive amination or direct alkylation of the piperidine nitrogen. Catalytic N-methylation of amines and sulfonamides using methanol (B129727) in the presence of a ruthenium catalyst has also been reported. organic-chemistry.org

Catalyst Development for this compound Synthesis

The synthesis of this compound typically involves the formation of a sulfonamide bond and the construction or functionalization of the piperidine ring. Catalyst development plays a crucial role in enhancing the efficiency, selectivity, and scope of these transformations.

The classical approach to forming the sulfonamide linkage involves the reaction of an amine with a sulfonyl chloride, often in the presence of a base. While effective, this method can be sluggish, especially with less nucleophilic amines, and may require harsh conditions. Modern catalytic systems aim to overcome these limitations. For instance, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) have been successfully employed as catalysts for condensation reactions to form sulfonamide derivatives containing a piperidine moiety. mdpi.com

For the synthesis of the piperidine ring itself, catalytic hydrogenation of pyridine precursors is a common method. Rhodium(I) catalysts with specialized ligands, such as ferrocene-based ligands, have been shown to be effective in the stereoselective hydrogenation of substituted pyridines to yield piperidines. mdpi.com Another advanced catalytic approach is hydrogen-borrowing or transfer hydrogenation, which utilizes iridium(III) catalysts. This method allows for the [5+1] annulation of amines with diols to construct the piperidine ring through a cascade of oxidation, amination, and imine reduction steps. mdpi.com

In the context of N-alkylation, which is required to introduce the methyl group onto the piperidine nitrogen, catalysts such as zinc oxide (ZnO) have been reported for the N-alkylation of sulfonamides, providing a potential route for the final step in the synthesis of the target molecule. researchgate.net

Table 1: Catalysts in the Synthesis of this compound Scaffolds

Reaction Type Catalyst System Function Research Context
Sulfonamide Formation EDCI / HOBt Amide/Sulfonamide Condensation Used for coupling piperidine moieties with sulfonyl groups. mdpi.com
Sulfonamide N-Alkylation Zinc Oxide (ZnO) N-Alkylation Catalyst Facilitates the alkylation of sulfonamide nitrogen. researchgate.net
Piperidine Synthesis Rhodium(I) with Ferrocene Ligand Hydrogenation of Pyridines Enables stereoselective reduction of pyridine rings to piperidines. mdpi.com
Piperidine Synthesis Iridium(III) Complexes Hydrogen-Borrowing Annulation Catalyzes [5+1] annulation to form piperidine rings from amines and diols. mdpi.com
Piperidine Functionalization Nano-sulfated zirconia Solid Acid Catalyst Employed in multi-component reactions to build functionalized piperidines. bas.bg

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, have become a powerful tool in synthetic chemistry. bas.bg They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. mdpi.com The construction of the this compound scaffold is amenable to MCR strategies.

One-pot MCRs for the synthesis of functionalized piperidines often involve the condensation of an amine, an aldehyde, and a 1,3-dicarbonyl compound. bas.bg These reactions can be catalyzed by various agents, including nano-crystalline solid acids like nano-sulfated zirconia, nano-structured ZnO, and zeolites such as nano-ZSM-5. bas.bg The advantages of these catalysts include mild reaction conditions, short reaction times, and ease of recovery and reuse. bas.bg

To apply this to this compound, one could envision an MCR where methylamine (B109427) serves as the amine component. A key challenge is the introduction of the sulfonamide group at the C3 position. This could potentially be achieved by using a starting material that already contains a masked or precursor form of the sulfonamide. For example, a β-keto sulfone could be used as the 1,3-dicarbonyl equivalent. The resulting dehydropiperidine intermediate could then be reduced to the final piperidine. Another approach is the Ugi or Asinger reaction, which are powerful MCRs for generating complex heterocyclic structures, although their direct application to this specific target would require significant substrate engineering. mdpi.com

Table 2: Potential Multi-Component Reaction Strategy for a Piperidine Scaffold

Component A (Amine) Component B (Carbonyl) Component C (Active Methylene) Catalyst Potential Product
Methylamine Formaldehyde (or equivalent) β-Keto sulfone Nano-sulfated zirconia or other solid acid catalyst bas.bg Dihydropiperidine sulfone (precursor to target)

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se These principles are increasingly being applied to the synthesis of pharmaceuticals, including sulfonamides.

A significant green advancement in sulfonamide synthesis is the use of water as a solvent. sci-hub.sersc.org Traditionally, these reactions are run in organic solvents with an added organic base to scavenge the HCl byproduct. A facile and environmentally benign method has been developed that uses water as the medium and an inorganic base like sodium carbonate. sci-hub.se This approach often uses equimolar amounts of the amine and sulfonyl chloride, and the product can be isolated by simple filtration after acidification, yielding highly pure sulfonamides without the need for chromatographic purification. rsc.org

Other green strategies applicable to the synthesis of this compound include:

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions at room temperature can significantly reduce waste. sci-hub.se Sulfonylation of amines with arylsulfonyl chlorides has been successfully demonstrated without any solvent. sci-hub.se

Catalysis: As discussed previously, the use of efficient and recyclable catalysts is a core principle of green chemistry. Solid acid catalysts, for example, minimize waste compared to stoichiometric reagents. bas.bgsci-hub.se

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of starting materials into the final product is crucial for minimizing waste.

Table 3: Comparison of Conventional vs. Green Sulfonamide Synthesis

Feature Conventional Method Green Approach Advantage of Green Approach
Solvent Organic solvents (e.g., Pyridine, DMF) Water sci-hub.sersc.org or solvent-free sci-hub.se Reduced volatile organic compound (VOC) emissions, lower cost, reduced toxicity.
Base Organic bases (e.g., Triethylamine) Inorganic bases (e.g., Na2CO3) sci-hub.se Less hazardous, easier to remove from product.
Purification Often requires column chromatography Simple filtration and washing rsc.org Reduced solvent waste, time, and cost.
Efficiency May require excess reagents Can use equimolar amounts rsc.org Improved atom economy and reduced waste.

Molecular Structure and Conformational Analysis of N Methylpiperidine 3 Sulfonamide

Conformational Preferences of the N-Methylpiperidine Ring System

The non-planar, saturated N-methylpiperidine ring is conformationally flexible, primarily existing in chair conformations that can undergo ring inversion. The orientation of the N-methyl group, whether axial or equatorial, significantly influences the ring's dynamics and is a key aspect of its conformational analysis.

Dynamic Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules like N-methylpiperidine-3-sulfonamide. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to study processes such as ring inversion and the rotation of substituents. chemicalbook.combldpharm.com For the N-methylpiperidine ring, the interconversion between the two chair forms, one with an axial N-methyl group and the other with an equatorial N-methyl group, is a key dynamic process.

At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. However, as the temperature is lowered, the rate of inversion slows down. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak for a given proton will broaden and eventually split into two distinct signals, one for each of the two chair conformers. chemicalbook.com The study of related N-substituted piperidines by variable temperature NMR has allowed for the determination of the energy barriers for this ring inversion. bldpharm.com For instance, in some N-acylpiperazines, which share structural similarities, the activation energy barriers for ring flipping have been calculated from their coalescence temperatures. chemicalbook.com This type of analysis provides crucial information about the relative stability of the different conformers and the energetic landscape of the molecule.

Molecular Mechanics Calculations for Conformational Space

To complement experimental studies, molecular mechanics calculations are employed to explore the conformational space of N-methylpiperidine derivatives. These computational methods calculate the steric energy of different conformations, allowing for the identification of the most stable, low-energy arrangements of the atoms. For substituted N-methylpiperidines, these calculations can predict the preferred orientation of substituents on the piperidine (B6355638) ring.

Studies on related 3-substituted N-methylpiperidines have shown that the chair conformation is the most stable. rsc.org The orientation of the substituent at the 3-position, whether it is axial or equatorial, depends on a balance of steric interactions. In the case of this compound, molecular mechanics would be used to determine the relative energies of the four possible chair conformations: the sulfonamide group being either axial or equatorial, and for each of these, the N-methyl group being either axial or equatorial. These calculations help to rationalize the experimental findings from NMR and other spectroscopic techniques.

Structural Analysis of this compound

A detailed understanding of the static structure of this compound is achieved through a combination of vibrational and NMR spectroscopy, and single-crystal X-ray diffraction. These methods provide a complete picture of the molecule's functional groups, the connectivity of its atoms, and its precise three-dimensional arrangement in the solid state.

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. The FT-IR spectrum of this compound is expected to show characteristic bands for the sulfonamide and N-methylpiperidine moieties. nih.govripublication.com

The sulfonamide group (–SO₂NH–) gives rise to strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the ranges of 1350–1300 cm⁻¹ and 1160–1140 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the region of 940-830 cm⁻¹. The N-H stretching vibration of the sulfonamide group would be visible in the 3300-3200 cm⁻¹ region. ripublication.comrsc.org The N-methylpiperidine part of the molecule will exhibit C-H stretching vibrations from the methyl group and the piperidine ring around 3000-2800 cm⁻¹. The C-N stretching vibrations of the tertiary amine are typically found in the 1250-1020 cm⁻¹ range.

A hypothetical table of the principal FT-IR absorption bands for this compound is presented below, based on characteristic group frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSulfonamide (R-SO₂NH-R')3300 - 3200
C-H StretchAlkyl (CH₂, CH₃)2950 - 2850
S=O Asymmetric StretchSulfonamide (R-SO₂-R')1350 - 1300
S=O Symmetric StretchSulfonamide (R-SO₂-R')1160 - 1140
C-N StretchTertiary Amine (R₃N)1250 - 1020
S-N StretchSulfonamide (R-SO₂-N)940 - 830

Advanced NMR Spectroscopic Assignments and Analysis (¹H, ¹³C)

¹H NMR: The proton spectrum would show a singlet for the N-methyl group, likely in the range of 2.2-2.5 ppm. The protons on the piperidine ring would appear as a series of multiplets in the region of 1.5-3.5 ppm. The proton attached to the sulfonamide nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would feature a signal for the N-methyl carbon at around 47 ppm. The carbons of the piperidine ring would resonate in the range of 20-60 ppm. The chemical shifts of the ring carbons would be influenced by the position and orientation of the sulfonamide group.

Below are hypothetical tables of ¹H and ¹³C NMR chemical shifts for this compound.

ProtonExpected Chemical Shift (ppm)Multiplicity
N-CH₃2.2 - 2.5Singlet
Piperidine Ring Protons1.5 - 3.5Multiplets
SO₂NHVariableBroad Singlet
CarbonExpected Chemical Shift (ppm)
N-CH₃~47
Piperidine C2~55-60
Piperidine C3~45-50
Piperidine C4~20-25
Piperidine C5~25-30
Piperidine C6~50-55

Single-Crystal X-ray Diffraction for Solid-State Conformation and Stereochemistry

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs in the crystal lattice. While a crystal structure for this compound is not publicly available, studies on related sulfonamide and piperidine derivatives provide insight into the expected structural features. researchgate.nethmdb.ca

X-ray analysis of similar compounds has confirmed the chair conformation of the piperidine ring in the solid state. nih.gov The analysis would definitively establish the orientation (axial or equatorial) of both the N-methyl and the 3-sulfonamide groups. It would also reveal the geometry around the sulfur atom of the sulfonamide group, which is expected to be tetrahedral. Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which play a crucial role in the packing of the molecules in the crystal.

A hypothetical table of selected bond lengths and angles for this compound, based on typical values from related structures, is provided below.

ParameterAtomsExpected Value
Bond LengthS=O~1.43 Å
Bond LengthS-N~1.63 Å
Bond LengthS-C~1.77 Å
Bond LengthN-C (ring)~1.47 Å
Bond AngleO=S=O~120°
Bond AngleO=S=N~106°
Bond AngleC-N-C (ring)~112°

Computational Chemistry and Cheminformatics in N Methylpiperidine 3 Sulfonamide Research

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of a molecule's behavior based on the principles of quantum mechanics. These calculations can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For a compound like N-methylpiperidine-3-sulfonamide, DFT can be employed to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Studies on various sulfonamide-containing drugs have successfully utilized DFT to understand their structural and electronic features. doaj.orgnih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to compute properties such as molecular electrostatic potential (MEP), which identifies the electrophilic and nucleophilic sites on the molecule. nih.gov For this compound, the sulfonamide group's oxygen atoms and the nitrogen of the piperidine (B6355638) ring would be expected to be key sites for interaction, as revealed by MEP analysis.

Illustrative Data from DFT Analysis of a Sulfonamide Analog:

Computational ParameterIllustrative ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Disclaimer: This table presents illustrative data typical for a sulfonamide derivative and is not from a direct study of this compound.

Hartree-Fock (HF) theory is another foundational ab initio method in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still valuable for certain types of calculations and serves as a starting point for more advanced methods. HF calculations can be used to determine the ground-state energy and wavefunction of this compound. In the context of periodic systems, such as molecular crystals, HF-based approaches have been developed to handle long-range Coulomb interactions effectively. aps.org For an isolated molecule like this compound, HF can provide initial geometric parameters and electronic properties, which can then be refined with more sophisticated computational models.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand like this compound might bind to the active site of a target protein. For sulfonamides, a common target is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govmdpi.com

Docking studies on novel piperidine-containing sulfonamides have shown that the sulfonamide moiety often forms key hydrogen bonds with active site residues, while the piperidine ring can engage in hydrophobic interactions. mdpi.com For this compound, a docking study would involve preparing the 3D structure of the ligand and the target receptor, followed by running a docking algorithm to generate and score potential binding poses. The results would highlight the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts.

Illustrative Docking Results for a Piperidine Sulfonamide Analog:

ParameterIllustrative Finding
Target ProteinDihydropteroate Synthase (DHPS)
Binding Affinity (Score)-8.5 kcal/mol
Key Hydrogen BondsSulfonamide O with Arg63; Sulfonamide NH with Ser222
Hydrophobic InteractionsPiperidine ring with Pro65, Phe190

Disclaimer: This table presents illustrative data typical for a docking study of a piperidine sulfonamide and is not from a direct study of this compound.

Following a docking simulation, protein-ligand interaction fingerprints (PLIF) can be generated. These are binary strings or diagrams that summarize the key interactions between the ligand and the protein. Each bit in the fingerprint corresponds to a specific type of interaction with a particular amino acid residue (e.g., hydrogen bond donor/acceptor, hydrophobic contact, salt bridge). By comparing the PLIF of this compound with those of known inhibitors of a target, one can assess its potential to act in a similar manner. This approach is valuable for virtual screening and for understanding structure-activity relationships (SAR).

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that static docking models cannot. acs.org An MD simulation of this compound bound to a receptor would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds.

These simulations can be used to:

Assess the stability of the predicted binding pose.

Analyze the flexibility of the ligand and the protein's active site.

Calculate the binding free energy with greater accuracy using methods like MM/PBSA or MM/GBSA.

Observe conformational changes in the protein upon ligand binding.

For example, MD simulations have been instrumental in understanding the conformational dynamics of sirtuin enzymes in complex with their inhibitors. doaj.org Similar studies on a complex of this compound would reveal the stability of its interactions and the dynamic behavior of the piperidine ring within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds like this compound, QSAR is instrumental in predicting the potency of new derivatives and in guiding synthetic efforts toward more active molecules.

The development of predictive QSAR models is a cornerstone of modern medicinal chemistry. For sulfonamide-containing compounds, various statistical and machine learning methods have been successfully applied to create robust models. These models are trained on a dataset of molecules with known biological activities to learn the correlation between structural features and activity.

Artificial Neural Networks (ANNs) have proven effective in modeling the complex, non-linear relationships between the structure of sulfonamide derivatives and their biological functions. nih.govjbclinpharm.org For instance, ANN models have been developed to predict the inhibitory activity of 1,3,5-triazinyl sulfonamides against human carbonic anhydrase (hCA) isoforms, which are important therapeutic targets. nih.gov In other research, an ANN model was used to predict the antibacterial activity of sulfonamide derivatives against E. coli, demonstrating the utility of this approach in infectious disease research. jbclinpharm.org

Beyond ANNs, a range of other machine learning algorithms have been employed to model the activity of sulfonamides. Studies on aryl sulfonamide derivatives as Mcl-1 protein inhibitors have compared multiple methods, including Support Vector Machines (SVM), Linear Support Vector Machines (LSSVM), Random Forest (RF), and Gaussian Process (GP) methods. qub.ac.uk Such comparative studies are crucial for identifying the most accurate and predictive model for a specific class of compounds and biological targets. qub.ac.uk The robustness of these models is typically confirmed through rigorous validation techniques to ensure their predictive power on new, untested compounds. jbclinpharm.org

Table 1: Examples of Predictive QSAR Models for Sulfonamide Derivatives This table is based on data from related sulfonamide studies and illustrates common modeling approaches.

Modeling Technique Target/Activity Compound Class Key Findings Reference(s)
Artificial Neural Network (ANN) Antibacterial (E. coli) Benzenesulfonamides Developed a robust predictive model based on topological and physicochemical descriptors. jbclinpharm.org
Artificial Neural Network (ANN) Carbonic Anhydrase Inhibition 1,3,5-Triazinyl Sulfonamides Successfully predicted inhibition activity against hCA II and hCA IX isoforms. nih.gov
LSSVM, GP, RF Mcl-1 Inhibition Aryl Sulfonamides Nonlinear models (LSSVM, GP) showed superior predictive performance (R² > 0.94). qub.ac.uk
Multiple Linear Regression (MLR) Mcl-1 Inhibition Aryl Sulfonamides Used as a baseline linear method for comparison with more complex nonlinear models. qub.ac.uk

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used as input. These descriptors are numerical values that quantify various aspects of a molecule's structure and physicochemical properties. The selection of relevant descriptors is critical for capturing the features that govern biological activity. For sulfonamides and related heterocyclic systems, descriptors can be broadly categorized.

Topological (2D) Descriptors: These describe the connectivity of atoms in a molecule. The Eccentric Connectivity Index (ECI), which captures information about the diversity of connections within the molecular graph, has been used in models for antibacterial sulfonamides. jbclinpharm.org

Physicochemical Descriptors: These relate to properties like lipophilicity and polarity. AlogP (a measure of hydrophobicity) and Lipo-affinity Index (LAI) are commonly used descriptors that influence how a molecule interacts with biological membranes and protein binding pockets. jbclinpharm.org

3D Descriptors: These descriptors account for the three-dimensional shape and electronic properties of a molecule. In studies of aryl sulfonamide Mcl-1 inhibitors, combining 2D and 3D descriptors resulted in more robust and predictive models. qub.ac.uk Molecular docking studies, often used in conjunction with QSAR, have highlighted the importance of specific 3D features, such as the presence of hydrogen bond acceptors at appropriate positions, which can significantly enhance binding affinity with a protein target. qub.ac.uk The steric effect of substituents is also a crucial 3D parameter, as bulky groups can prevent optimal binding with a protein. qub.ac.uk

Table 2: Key Structural Descriptors in Sulfonamide QSAR Studies This table summarizes descriptors applicable to the study of this compound analogs.

Descriptor Type Example(s) Significance in Biological Activity Prediction Reference(s)
Topological Eccentric Connectivity Index (ECI) Encodes information about atomic connectivity and molecular branching. jbclinpharm.org
Physicochemical AlogP, Lipo-affinity Index (LAI) Relates to a molecule's solubility, permeability, and ability to cross biological membranes. jbclinpharm.org
3D / Steric Steric Effects of Substituents Determines the fit of the molecule within a protein's binding site; large groups can cause clashes. qub.ac.uk
3D / Electronic Hydrogen Bond Acceptors/Donors Crucial for forming specific, directional interactions with protein residues, enhancing binding affinity. qub.ac.uk

Cheminformatics and Chemical Space Exploration

Cheminformatics provides the methodologies to organize, analyze, and navigate the vast landscape of possible chemical structures. For this compound, these tools are essential for designing libraries of analogs and for efficiently screening them for potential biological activity.

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead generation that has gained prominence over the last two decades. nih.gov The core principle of FBDD involves identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a more potent lead compound. nih.govnih.gov

The this compound structure is well-suited for an FBDD approach. It can be conceptually deconstructed into key fragments:

The Piperidine Ring: A saturated heterocycle that provides a three-dimensional scaffold.

The Sulfonamide Group: A known zinc-binding group and a common pharmacophore in many drugs. nih.gov

The N-methyl Group: A small substituent that can be varied to explore specific binding pockets.

A critical aspect of FBDD is the design of fragment libraries with desirable properties. Fragments typically adhere to the "Rule of Three": a molecular weight under 300 Da, a ClogP less than 3, and no more than three hydrogen bond donors and acceptors. whiterose.ac.uk Research focused on the piperidine scaffold has emphasized the importance of creating libraries of 3D fragments, as these can explore protein binding sites more effectively than flat, aromatic molecules. whiterose.ac.uk The various regio- and diastereoisomers of substituted piperidines provide significant 3D shape diversity, which can be analyzed using tools like Principal Moments of Inertia (PMI) plots. whiterose.ac.uk By applying these principles, analogs of this compound can be designed by modifying each fragment to optimize interactions with a specific target.

Table 3: Fragment Deconstruction of this compound for FBDD

Core Fragment Description Potential for Modification in FBDD
Piperidine Scaffold A non-planar, saturated heterocyclic ring providing a 3D framework. Introduction of substituents, variation of stereochemistry to explore 3D space. whiterose.ac.uk
Sulfonamide Moiety A key functional group known to act as a zinc-binding pharmacophore. nih.gov Can be replaced with related zinc-binding groups like sulfamides to alter polarity and solubility. nih.gov
N-Methyl Group A small alkyl substituent on the piperidine nitrogen. Can be replaced with other alkyl or functional groups to probe for specific interactions. mdpi.com

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target, typically a protein or enzyme. researcher.lifenih.gov This process significantly reduces the number of compounds that need to be tested in the lab. VS methodologies are broadly divided into structure-based and ligand-based approaches. nih.gov

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target protein. researcher.life A scoring function then estimates the binding affinity, and the top-ranked compounds are selected for further evaluation. researcher.life For piperidine-containing analogs, docking can reveal key interactions and guide the design of more potent inhibitors. nih.gov The stability of these docked poses is often further validated using more computationally intensive methods like molecular dynamics (MD) simulations. researcher.lifenih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of other molecules that are known to be active. Methods include similarity searching, where databases are searched for molecules similar to a known active compound, and pharmacophore modeling, which uses the 3D arrangement of essential chemical features required for activity. nih.gov

An effective VS campaign for discovering novel this compound analogs would likely involve an iterative approach, potentially starting with online prediction tools to identify likely biological targets and then proceeding to a focused screening effort. nih.govclinmedkaz.org

Table 4: A Typical Virtual Screening Workflow for Analog Discovery

Step Methodology Purpose Reference(s)
1. Target Identification In Silico Prediction (e.g., SwissTargetPrediction) Predicts potential protein targets for the this compound scaffold. clinmedkaz.org
2. Library Preparation Database Curation Prepares a large, diverse library of virtual compounds for screening. nih.gov
3. Screening Molecular Docking (Structure-Based) or Pharmacophore/Similarity Search (Ligand-Based) Rapidly evaluates and ranks compounds from the library based on predicted binding. researcher.lifenih.gov
4. Hit Filtering Scoring Function Analysis, Visual Inspection Selects a smaller, more manageable set of promising "hit" compounds. researcher.life
5. Hit Validation Molecular Dynamics (MD) Simulations, MM/GBSA Calculations Confirms the stability of the ligand-protein complex and refines binding energy estimates. researcher.lifenih.gov

Molecular Interactions and Biological Activity Mechanisms of N Methylpiperidine 3 Sulfonamide Pre Clinical Focus

Enzyme Inhibition and Activation Mechanisms

The sulfonamide group is a well-known pharmacophore that can interact with the active sites of various enzymes. The incorporation of a piperidine (B6355638) ring can influence the compound's solubility, lipophilicity, and ability to form additional interactions with the target protein, thereby affecting its inhibitory or activatory profile.

Kinetics of Enzyme-N-Methylpiperidine-3-sulfonamide Interaction

Direct kinetic studies on N-methylpiperidine-3-sulfonamide are not readily found in the current body of scientific literature. However, research on other sulfonamide derivatives provides insights into the potential kinetic mechanisms. For instance, studies on the inhibition of urease by diclofenac conjugated with sulfanilamide have demonstrated a competitive mode of inhibition. This suggests that such compounds compete with the natural substrate for binding to the enzyme's active site acs.org.

The structural similarity of sulfonamides to urea allows them to bind to the active site of urease, and hydrophobic interactions can further disrupt the enzyme's catalytic activity acs.org. It is plausible that this compound, if found to be an enzyme inhibitor, could exhibit a similar competitive or mixed-type inhibition kinetic profile, depending on the specific enzyme target and the nature of the interactions formed by the N-methylpiperidine moiety.

Specificity and Selectivity Profiling Against Biological Targets

The specificity and selectivity of a compound are crucial for its potential as a therapeutic agent. For this compound, its selectivity would be determined by how its distinct structural features interact with various biological targets.

Studies on related compounds highlight the potential for selectivity. For example, the quinazoline analog UNC0321, which contains a methyl-piperidine moiety, is a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase G9a . It exhibits significantly lower activity against other protein and arginine methyltransferases, demonstrating that the presence of the piperidine ring within a larger molecule can contribute to a high degree of selectivity .

The following table illustrates the selectivity profile of UNC0321, a compound containing a methyl-piperidine group, against a panel of protein lysine methyltransferases (PKMTs).

Target EnzymeIC50 (nM)
G9a6
GLP15
SET7/9>40,000
SET8/PreSET7>40,000
PRMT3>40,000

This table is based on data for UNC0321, a compound containing a methyl-piperidine moiety, and is intended to be illustrative of the potential for selectivity in this class of compounds.

Inhibition of Key Biological Pathways (e.g., Mycolate Biosynthesis, Lysine Methyltransferases)

The this compound scaffold has the potential to interfere with various biological pathways.

Mycolate Biosynthesis: The cell wall of Mycobacterium tuberculosis is rich in mycolic acids, and their biosynthesis is a key target for antitubercular drugs nih.goveurekaselect.comresearchgate.net. While direct evidence for this compound is lacking, other piperidine-containing compounds have been investigated for their potential to inhibit this pathway. The inhibition of enzymes involved in the fatty acid synthesis-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids, is a common mechanism of action for many antitubercular drugs eurekaselect.comresearchgate.net.

Lysine Methyltransferases: Lysine methyltransferases (KMTs) are a family of enzymes that play a critical role in epigenetic regulation by methylating lysine residues on histones and other proteins nih.govnih.govresearchgate.net. The aberrant activity of these enzymes is linked to several diseases, including cancer nih.gov. As previously mentioned, compounds containing a piperidine moiety have been developed as selective inhibitors of KMTs like G9a and GLP nih.gov. These inhibitors typically act by competing with the substrate for binding to the active site of the enzyme nih.gov.

Receptor Binding Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The N-methylpiperidine and sulfonamide moieties can both contribute to receptor binding affinity and selectivity.

Determination of Binding Affinity and Dissociation Constants

Specific binding affinity and dissociation constant data for this compound are not available. However, studies on other piperidine-based derivatives have demonstrated high affinity for various receptors. For instance, a series of 4-benzyl-1-(benzylsulfonyl)piperidine derivatives has been shown to bind with high affinity to sigma (σ) receptors nih.gov.

One of the compounds in this series, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, displayed a high affinity and selectivity for the σ1 receptor, with a dissociation constant (Ki) of 0.96 nM nih.gov. This indicates that the piperidine sulfonamide scaffold can be optimized to achieve potent and selective receptor binding.

The following table presents the binding affinities of a selection of piperidine sulfonamide derivatives for sigma receptors.

CompoundKi (nM) for σ1 ReceptorKi (nM) for σ2 Receptor
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine0.96 ± 0.0591.8 ± 8.1
Derivative A3.2No affinity
Derivative B434No affinity

This table is based on data for 4-benzyl-1-(benzylsulfonyl)piperidine derivatives and is illustrative of the potential receptor binding affinities for this class of compounds. nih.govnih.gov

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's response to its endogenous ligand. The piperidine scaffold is present in molecules that have been identified as allosteric modulators.

For example, a series of 4-alkylpiperidine-2-carboxamides have been identified as selective positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor nih.gov. These compounds were found to potentiate the receptor's response to serotonin. This demonstrates that the piperidine ring can be a key structural element in the design of allosteric modulators, suggesting that this compound or its derivatives could potentially exhibit allosteric modulatory activity at certain receptors.

Cellular and Sub-Cellular Mechanism Elucidation (In Vitro Models)

Sulfonamide derivatives have been shown to modulate various cellular pathways critical to cancer cell proliferation and survival. A key mechanism for some sulfonamides is the disruption of signaling pathways that are often dysregulated in cancer. For instance, certain novel N-sulfonylamidine-based derivatives have been found to suppress the Wnt/β-catenin signaling pathway, which is implicated in the development and metastasis of colorectal cancer mdpi.com. This suppression is associated with a decrease in the mRNA and protein expression of important markers of the epithelial-to-mesenchymal transition (EMT) mdpi.com.

Furthermore, compounds containing a piperidine moiety have been observed to interfere with other significant signaling pathways. For example, piperine, an amide containing a piperidine ring, has been shown to inhibit TGF-β signaling pathways, which can disrupt EMT-related events in lung adenocarcinoma cells nih.gov. It has also been reported to inhibit the PI3K/Akt/GSK3β signal transduction pathway in ovarian cancer cells nih.gov. Given the structural components of this compound, it is plausible that it could engage with similar cellular signaling cascades, although specific pathway modulation would require direct experimental validation.

The sulfonamide functional group is a key pharmacophore that can interact with various biological targets. A primary and well-established target for antibacterial sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria nih.govnih.gov. While this is a prokaryotic target, the principle of competitive inhibition demonstrated by sulfonamides highlights their ability to fit into active sites of enzymes.

In the context of cancer, sulfonamides have been developed to target a range of proteins. These include tyrosine kinases, carbonic anhydrases, aromatase, and matrix metalloproteinases nih.gov. For example, certain sulfonamide derivatives act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer progression nih.gov. Others function as carbonic anhydrase inhibitors, which alters pH regulation in cancer cells and impedes their growth and survival nih.gov. A study on novel sulfonamide derivatives containing a piperidine moiety confirmed interaction with dihydropteroate synthase in bacteria, suggesting the potential for analogous interactions with eukaryotic enzymes nih.gov. The specific targets of this compound within a cellular context remain to be elucidated but could potentially involve one or more of these enzyme families.

The anti-proliferative effects of various sulfonamide and piperidine-containing compounds have been demonstrated across a range of cancer cell lines. Novel sulfonamide derivatives have shown cytotoxic activity against breast (MCF-7, MDA-MB231) and cervical (HeLa) cancer cell lines mdpi.com. For instance, 2,5-Dichlorothiophene-3-sulfonamide exhibited significant cytotoxic activity with GI50 values of 7.13 µM in MCF-7 cells, 4.62 µM in MDA-MB231 cells, and 7.2 µM in HeLa cells mdpi.com.

Similarly, indoline-5-sulfonamides have demonstrated moderate anti-proliferative effects against the MCF7 breast cancer cell line under both normoxic and hypoxic conditions mdpi.com. One derivative, indoline-5-sulfonamide 4f, showed an IC50 of 12.9 µM in MCF7 cells under hypoxia mdpi.com. Furthermore, tetramethylpiperidine-substituted phenazines have been found to inhibit the proliferation of various intrinsically multidrug-resistant carcinoma cell lines, including esophageal, hepatocellular, and colon cancer cell lines nih.gov. The N-methylpiperidine scaffold itself has been incorporated into cytotoxic agents, such as cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which displayed oxic IC50 values between 6 and 11 µM against colorectal cancer cell lines nih.gov.

Table 1: In Vitro Anti-proliferative Activity of Structurally Related Sulfonamide and Piperidine Derivatives

Compound/Derivative Class Cancer Cell Line(s) Reported Activity (IC50/GI50)
2,5-Dichlorothiophene-3-sulfonamide MCF-7 (Breast) 7.13 µM
MDA-MB231 (Breast) 4.62 µM
HeLa (Cervical) 7.2 µM
Indoline-5-sulfonamide 4f MCF7 (Breast - Hypoxia) 12.9 µM
cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine Colorectal Cancer Cell Lines 6 - 11 µM

Biochemical Validation of Target Interaction

Biochemical assays are crucial for confirming the direct interaction between a compound and its putative target. For sulfonamide derivatives, these assays often involve measuring the inhibition of enzymatic activity. In the case of sulfonamides targeting DHPS, biochemical assays directly measure the reduction in the enzyme's ability to produce dihydropteroate in the presence of the inhibitor nih.gov.

For potential cancer targets, similar enzymatic assays would be employed. For example, if this compound were hypothesized to target a specific kinase, its inhibitory activity would be quantified using in vitro kinase assays that measure the phosphorylation of a substrate. Similarly, for carbonic anhydrases, assays measuring the inhibition of CO2 hydration would be utilized. Molecular docking studies can also provide computational validation of potential binding modes and interactions with target proteins, as has been done for other sulfonamide analogues with DHPS nih.gov. While specific biochemical validation for this compound is not available, these established methods would be the standard approach to confirm its direct molecular interactions.

Structure Activity Relationship Sar Studies of N Methylpiperidine 3 Sulfonamide Derivatives

Systematic Modification of the N-Methylpiperidine Core

The N-methylpiperidine ring is a common scaffold in medicinal chemistry, and its modification can significantly affect a molecule's biological profile. The nitrogen atom's basicity, the ring's conformation, and the steric bulk of substituents are all critical determinants of interaction with biological targets.

N-Alkyl Group Modification: The N-methyl group is a key feature. Its replacement with other alkyl groups (homologation) can probe the size limits of the binding pocket. For instance, increasing the chain length from methyl to ethyl, propyl, or larger groups can enhance hydrophobic interactions up to an optimal point, after which activity may decrease due to steric hindrance. Conversely, replacing the methyl group with a hydrogen atom (N-demethylation) would increase the potential for hydrogen bonding while altering basicity.

Ring Conformation and Substitution: The piperidine (B6355638) ring typically adopts a chair conformation. Introducing substituents on the ring's carbon atoms can influence this conformation and introduce new interaction points. For example, adding alkyl or hydroxyl groups at positions 2, 4, 5, or 6 could explore additional binding pockets or create steric clashes. The position and stereochemistry of these substituents are critical.

Ring Variation: Altering the ring size to a five-membered (pyrrolidine) or seven-membered (azepane) ring system changes the geometry and flexibility of the scaffold, which can impact how the molecule fits into a receptor's binding site.

Table 1: Hypothetical SAR of N-Methylpiperidine Core Modifications
ModificationRationalePredicted Impact on Activity
N-H (demethylation)Introduce H-bond donor, alter basicityActivity may increase or decrease depending on target's H-bonding requirements
N-Ethyl, N-PropylProbe for hydrophobic pocket sizePotential for increased hydrophobic interactions and potency
C4-Hydroxyl groupIntroduce H-bond donor/acceptorMay improve potency and solubility if a polar interaction is favorable
Ring contraction (Pyrrolidine)Alter geometry and rigidityMay improve or worsen fit in the binding site
Ring expansion (Azepane)Increase flexibility and alter geometryMay allow for new binding conformations, potentially increasing activity

Exploration of Substituent Effects on the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a versatile functional group that is both a hydrogen bond donor and acceptor. Its properties can be fine-tuned by placing different substituents on the sulfonamide nitrogen.

Electronic Effects: The nature of the substituent on the sulfonamide nitrogen significantly alters the electronic properties of the moiety. Electron-donating groups increase the electron density, which can affect bond strengths and basicity, while electron-withdrawing groups have the opposite effect. nih.gov Studies on various sulfonamide-containing compounds have shown that these electronic variations can dramatically influence biological activity by modulating binding interactions with target proteins. nih.gov For instance, attaching aromatic or heteroaromatic rings to the sulfonamide nitrogen can introduce π-stacking interactions and provide vectors for further substitution.

Table 2: Influence of Sulfonamide (R-SO₂NH-R') Substituents on Activity
Substituent (R')Electronic/Steric NaturePotential Effect on ActivityReference Example
Small alkyl (e.g., methyl)Electron-donating, smallBaseline activity, establishes a reference pointGeneral principle
PhenylAromatic, potential for π-stackingCan increase potency through additional interactions researchgate.net
Substituted Phenyl (e.g., 3-F-Phenyl)Electron-withdrawing, specific spatial orientationPosition of substituent is critical; can significantly enhance potency mdpi.com
Heterocycles (e.g., Thiazole)Aromatic, H-bond acceptorsCan improve potency and modulate physicochemical properties researchgate.net

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement involves substituting one atom or group with another that has broadly similar physical or chemical properties to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy is widely used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comnih.gov

Sulfonamide Bioisosteres: The sulfonamide moiety itself can be a bioisostere for other acidic functional groups, such as carboxylic acids. cardiff.ac.uk Conversely, the sulfonamide group can be replaced by other acidic moieties to modulate properties. For example, an N-acylsulfonamide can be replaced by groups like an isoxazole (B147169) or a 1,2,3-triazole. cardiff.ac.uk Another common replacement is the use of an acylsulfonamide, which can preserve an acidic character important for interacting with specific residues like arginine in a binding pocket. nih.gov

Piperidine Ring Bioisosteres: The piperidine ring or the N-methyl group can also be subject to bioisosteric replacement. The carbon atoms of the ring could be replaced by silicon, or the entire ring could be swapped for a different heterocyclic system like thiophene (B33073) or pyridine (B92270), which would drastically alter the electronic and conformational properties of the scaffold. mdpi.com

Table 3: Common Bioisosteric Replacements for N-Methylpiperidine-3-sulfonamide
Original GroupBioisostereRationale for ReplacementReference
Sulfonamide (-SO₂NH₂)Carboxylic Acid (-COOH)Classical acidic mimic, alters H-bonding and pKa cardiff.ac.uk
N-AcylsulfonamideIsoxazoleMimics geometry and electronics, may improve metabolic stability cardiff.ac.uk
Piperidine Ring C-HPyridine Ring NIntroduce H-bond acceptor, alter electronics and basicity nih.gov
CarbonSilicon"Silicon switching" can alter metabolic pathways and bond angles mdpi.com

Linker Optimization in this compound Conjugates

When this compound is used as a component of a larger conjugate molecule (e.g., an inhibitor that binds to two sites or an antibody-drug conjugate), the linker connecting it to the other molecular fragment is critical. Linker optimization focuses on modifying the length, flexibility, and chemical composition of the linker to achieve the desired biological effect.

Linker Length and Flexibility: The length of the linker is crucial for ensuring that the different parts of the conjugate can reach their respective binding sites without strain. Highly flexible linkers, such as polyethylene (B3416737) glycol (PEG) or simple alkyl chains ((CH₂)n), can allow the molecule to adopt multiple conformations, which may be beneficial for adapting to the binding site. nih.gov

Linker Chemistry: The chemical nature of the linker affects solubility, stability, and potential for specific interactions. For antibody-drug conjugates (ADCs), linkers are often designed to be stable in circulation but cleavable within the target tumor cell. nih.govunipd.it This can be achieved by incorporating peptide sequences that are substrates for specific enzymes like cathepsins. nih.gov For example, dipeptides like Val-Cit or tripeptides like Val-Ala-Gly have been successfully used as enzymatically cleavable triggers. nih.govunipd.it While this compound is not a standard ADC payload, the principles of linker design would apply if it were conjugated to a targeting moiety.

Table 4: Principles of Linker Optimization for Conjugates
Linker ParameterExample ModificationPurposeReference Concept
LengthVarying number of (CH₂) unitsOptimize distance between pharmacophores for ideal binding nih.gov
FlexibilityIncorporate PEG chainsIncrease solubility and flexibility to adapt to binding site unipd.it
CleavabilityIncorporate a Val-Ala-Gly peptide sequenceEnable release of the active component at the target site via enzymatic cleavage nih.gov
StabilityUse of stable, non-cleavable linkers (e.g., thioether)Ensure the conjugate remains intact until it reaches its target unipd.it

Stereochemical Contributions to Biological Activity

Stereochemistry plays a fundamental role in pharmacology because biological macromolecules like enzymes and receptors are chiral. nih.govunimi.it The this compound molecule possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images (enantiomers), (R)-N-methylpiperidine-3-sulfonamide and (S)-N-methylpiperidine-3-sulfonamide.

These two enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all. This difference in interaction can lead to one enantiomer being highly active while the other is inactive or has a different, sometimes undesirable, activity.

Studies on other chiral piperidine derivatives have demonstrated the critical impact of stereochemistry. nih.gov For example, in a study on nature-inspired chiral compounds, it was found that only isomers with a specific stereochemistry ((5S, αS)) displayed significant biological activity, suggesting that cellular uptake and target binding were both stereoselective processes. unimi.it Therefore, the synthesis and testing of individual enantiomers of this compound derivatives are essential for a complete SAR understanding and for developing a maximally effective and safe therapeutic agent. researchgate.net

Table 5: Importance of Stereochemistry at the C3 Position
AspectDescriptionPotential ConsequenceReference Principle
Target BindingThe (R) and (S) enantiomers will have different 3D shapes.One enantiomer may bind with much higher affinity to the target protein than the other. nih.govunimi.it
PharmacokineticsEnzymes responsible for metabolism and transport are chiral.Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME). unimi.it
Biological ActivityA combination of binding and pharmacokinetic differences.One enantiomer (the eutomer) may be responsible for all the desired activity, while the other (the distomer) is inactive or contributes to side effects. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Insights

NMR Spectroscopy for Ligand-Target Interactions (e.g., STD NMR, Ligand-Observed NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the non-covalent interactions between a small molecule ligand, such as N-methylpiperidine-3-sulfonamide, and its larger protein target. nih.gov Methods like Saturation Transfer Difference (STD) NMR and other ligand-observed NMR experiments are particularly powerful for this purpose.

In a typical STD NMR experiment, selective radiofrequency saturation is applied to resonances of the target protein. nih.gov This saturation is transferred to any bound ligands through spin diffusion. d-nb.info When the ligand dissociates, it carries this "memory" of saturation back into the bulk solution, leading to a decrease in the intensity of its NMR signals. nih.gov By comparing the spectra with and without protein saturation, a difference spectrum is generated that exclusively shows the signals of the binding ligand. d-nb.info

The intensity of the STD effect on different protons of this compound can reveal which parts of the molecule are in closest proximity to the protein's binding surface, a process known as epitope mapping. nih.govmdpi.com Protons that are deeply embedded in the binding pocket will receive more saturation from the protein and thus show stronger signals in the STD spectrum. nih.gov This information is invaluable for understanding the binding mode and for guiding the rational design of analogues with improved affinity or specificity.

STD NMR is well-suited for studying weak to moderately binding ligands (with dissociation constants, KD, in the micromolar to millimolar range), which is often the case in the early stages of drug discovery. mdpi.comresearchgate.net The technique requires relatively small amounts of the protein target and does not necessitate isotopic labeling. nih.gov

NMR Technique Application to this compound Information Gained
Saturation Transfer Difference (STD) NMR Identification of binding to a target protein and epitope mapping.Confirms binding, identifies the protons of the compound in closest contact with the receptor.
Ligand-Observed NMR (e.g., WaterLOGSY) Complementary method to confirm binding and probe interactions.Validates ligand binding by observing the transfer of magnetization from bulk water to the bound ligand.
Competition STD NMR Determination of binding affinity (KD) and screening for more potent binders.Quantifies the strength of the interaction and allows for the ranking of different ligands. mdpi.com

X-ray Crystallography of this compound-Target Co-Complexes

X-ray crystallography provides the most detailed, atomic-level view of how this compound binds to its target protein. This technique involves crystallizing the protein in a complex with the compound and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the co-complex can be determined.

The co-crystal structure reveals the precise orientation of this compound within the binding site. It allows for the detailed characterization of all intermolecular interactions, such as hydrogen bonds, ionic interactions, and van der Waals contacts, between the ligand and the amino acid residues of the protein. This information is critical for understanding the basis of the compound's affinity and selectivity.

A comparison of the crystal structure of the protein with and without the bound ligand can reveal any conformational changes that occur upon binding. Such changes can be crucial for the protein's function and for the mechanism of action of the compound. For instance, the binding of this compound might induce a specific loop movement or domain rearrangement that either activates or inhibits the protein's activity. The piperidine (B6355638) ring itself can adopt different conformations, such as chair or twist-boat forms, and the protein-ligand interactions may stabilize a conformation that is less favorable in solution. acs.org Studies on related N-methyl piperidine structures have shown that the molecule can exist in different conformations, and the energy differences between these states can be small. rsc.org

Mass Spectrometry for Metabolite Identification in Pre-Clinical Models

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying the metabolites of this compound in biological samples from pre-clinical studies. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites. nih.gov

By comparing the metabolic profile of a control group with a group that has been administered the compound, researchers can identify new peaks in the chromatogram that correspond to potential metabolites. The mass difference between the parent compound and a metabolite can suggest the type of metabolic transformation that has occurred (e.g., oxidation, demethylation, or conjugation).

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification on the molecule. nih.gov For cyclic tertiary amines like N-methylpiperidine, a common metabolic pathway involves N-demethylation or oxidation of the carbon atoms adjacent to the nitrogen, potentially leading to the formation of iminium ion intermediates. nih.gov

Analytical Technique Application in Metabolite Identification Data Obtained
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and detection of this compound and its metabolites in biological matrices.Retention time and mass-to-charge ratio (m/z) of the parent compound and metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to determine elemental composition.Precise molecular formula of potential metabolites. nih.gov
Tandem Mass Spectrometry (MS/MS) Structural elucidation of metabolites through fragmentation analysis.Fragmentation patterns that help identify the specific site of metabolic modification. nih.gov

Advanced Analytical Techniques for Compound Stability and Purity in Research Contexts

Ensuring the stability and purity of this compound is crucial for the reliability and reproducibility of research findings. Various analytical techniques are employed to assess these parameters.

High-performance liquid chromatography (HPLC) with UV detection is a standard method for determining the purity of a compound. bldpharm.com The area under the peak corresponding to this compound in the chromatogram is compared to the total area of all peaks to calculate the percentage purity. LC-MS can also be used for this purpose, providing mass confirmation of the main peak and any impurities. bldpharm.comthermofisher.com

Stability studies often involve subjecting the compound to various stress conditions (e.g., different pH values, temperatures, and light exposure) and then analyzing its degradation over time using HPLC or LC-MS. This helps to establish the appropriate storage and handling conditions for the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for purity assessment. ¹H NMR can provide a quantitative measure of purity if a certified internal standard is used. It can also help to identify any residual solvents or synthesis-related impurities.

Technique Purpose Key Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and stability studies.Percentage purity, detection of degradation products. bldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity confirmation and impurity identification.Mass confirmation of the main compound and characterization of impurities. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity determination.Verification of chemical structure, identification and quantification of impurities.
Differential Scanning Calorimetry (DSC) Assessment of thermal properties.Melting point, phase transitions, and thermal stability.

Pre Clinical Metabolic Pathway Investigations of N Methylpiperidine 3 Sulfonamide

In Vitro Metabolic Stability Studies in Microsomal Systems (e.g., Hepatic Microsomes, Recombinant Enzymes)

The initial assessment of a drug candidate's metabolic fate begins with in vitro studies to determine its stability in the presence of metabolic enzymes. These studies typically utilize subcellular fractions, such as hepatic (liver) microsomes, which are rich in Phase I drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. mdpi.com The stability of N-methylpiperidine-3-sulfonamide would be evaluated by incubating the compound with pooled hepatic microsomes from various preclinical species (e.g., rat, monkey) and humans. mdpi.comnih.gov

The rate of disappearance of the parent compound over time is monitored to calculate key pharmacokinetic parameters, such as the intrinsic clearance (Clint) and the half-life (t½). For instance, studies on similar N-substituted piperidine (B6355638) analogs have demonstrated varying degrees of metabolic stability. A study on N-sulfonylhydrazone analogs in rat liver microsomes revealed one compound to have a half-life of 126 minutes, indicating relatively high microsomal stability, while another was metabolized much more rapidly with a half-life of approximately 5 minutes. nih.gov

To identify the specific enzymes responsible for the metabolism, recombinant enzymes—individual human CYP enzymes expressed in a cellular system—are used. This allows for a precise determination of which CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) is the primary contributor to the compound's metabolism. For example, the N-dealkylation of (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine was found to be mediated predominantly by CYP2D6 in human hepatic microsomes. doi.org

Table 1: Example Data from In Vitro Metabolic Stability Assays for Piperidine Analogs

Compound Microsomal System Key Finding Reference
(S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine Human Liver Microsomes Metabolized via N-dealkylation, primarily by CYP2D6. doi.org
N-sulfonylhydrazone (LASSBio-1772) Rat Liver Microsomes High metabolic stability with a t½ of 126 min. nih.gov
N-sulfonylhydrazone (LASSBio-1773) Rat Liver Microsomes Readily metabolized with a t½ of ~5 min. nih.gov
Aminopiperidine Analogs Rat Liver Microsomes Several compounds showed moderate to high metabolic stability. nih.gov

Metabolite Identification and Profiling in Pre-Clinical Models

Following stability assessment, the next step involves identifying the chemical structures of the metabolites formed. This is crucial for understanding the biotransformation pathways and identifying any potentially active or reactive metabolites. Samples from in vitro microsomal incubations or from in vivo studies in preclinical models (e.g., urine, plasma, and feces from rats or monkeys) are analyzed, typically using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

For a compound like this compound, several metabolic transformations can be anticipated based on its structure and data from similar molecules. Common metabolic pathways for piperidine-containing compounds include N-dealkylation, hydroxylation of the piperidine ring, and oxidation. For example, the metabolism of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine in monkeys yielded N-dealkylation as the principal route, producing 4-benzamidopiperidine. nih.gov In the same study, minor metabolites resulted from oxidation (2-oxo-4-benzamidopiperidine) and hydroxylation. nih.gov Similarly, studies with other piperidine derivatives have confirmed N-dealkylation as a significant metabolic pathway. doi.org Given the presence of a sulfonamide group, metabolites related to the modification of this moiety are also possible.

Table 2: Potential Metabolites of this compound Based on Analogous Compounds

Putative Metabolite Metabolic Reaction Analog Compound Showing Pathway Reference
Piperidine-3-sulfonamide N-demethylation (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine doi.org
Hydroxy-N-methylpiperidine-3-sulfonamide Ring Hydroxylation 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine nih.gov
N-methyl-2-oxopiperidine-3-sulfonamide Ring Oxidation 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine nih.gov
This compound-N-oxide N-oxidation Sulfamethoxazole (forms hydroxylamine) nih.gov

Enzyme-Specific Metabolism Pathways (e.g., N-acetylation, Oxidation)

Identifying the specific enzymes involved in metabolic transformations is key to predicting drug-drug interactions and understanding inter-individual variability. For this compound, two primary pathways are of interest: oxidation and N-acetylation.

Oxidation: The oxidative metabolism of the piperidine ring and the N-methyl group is predominantly carried out by Cytochrome P450 enzymes. doi.org Studies using specific chemical inhibitors or recombinant human CYP enzymes can pinpoint the contributing isoforms. For instance, the metabolism of an N-sulfonylhydrazone analog was significantly reduced by furafylline (B147604) and ticlopidine, indicating the involvement of CYP1A2 and CYP2C19, respectively. nih.gov For other piperidine derivatives, CYP2D6 has been identified as the key enzyme responsible for N-dealkylation. doi.org Therefore, it is plausible that the N-demethylation and ring oxidation of this compound are mediated by one or more of these CYP isoforms.

N-acetylation: The sulfonamide group is susceptible to N-acetylation, a Phase II metabolic reaction catalyzed by N-acetyltransferase (NAT) enzymes. While direct evidence for this compound is not available, sulfonamides as a class are known to undergo this metabolic transformation.

Cross-Species Metabolic Comparisons (Non-Human)

Metabolic pathways can vary significantly between species, which is a critical consideration when extrapolating preclinical data to humans. nih.gov Therefore, comparative metabolic studies are conducted in various non-human species, commonly rats and monkeys.

Significant species differences have been observed for piperidine-containing drugs. In a study of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine, the major metabolic pathway in monkeys was N-dealkylation, whereas in rats, aromatic hydroxylation was the predominant route. nih.gov This difference in metabolism also led to different excretion profiles, with monkeys excreting a much higher percentage of the drug in urine compared to rats. nih.gov Similarly, studies with other compounds have shown that rat hepatocytes can be more metabolically active than those from dogs or monkeys. mdpi.com In the case of tirzepatide, while the parent drug was the major component in circulation for both rats and monkeys, the proportions of metabolites differed. researchgate.net

These findings underscore the importance of characterizing the metabolism of this compound in multiple preclinical species. Such data are vital for selecting the most appropriate toxicological species—the one whose metabolic profile most closely resembles that of humans—and for providing a more accurate prediction of the compound's pharmacokinetic behavior in clinical studies. nih.gov

Table 3: Summary of Cross-Species Metabolic Differences for Analogous Compounds

Compound Species Compared Observed Metabolic Difference Reference
4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine Rat vs. Monkey Major pathway in rat: Hydroxylation. Major pathway in monkey: N-dealkylation. nih.gov
3-Amidinophenylalanine Derivatives Rat vs. Dog vs. Monkey Rat hepatocytes showed the highest metabolic rates. MI-463 was more stable in dog hepatocytes than in rat or monkey. mdpi.com
Tirzepatide Rat vs. Monkey Parent drug was the major circulating component in both (~87% in rat, ~84% in monkey), with metabolism via peptide catabolism and β-oxidation. researchgate.net

Future Directions and Emerging Research Avenues

Expanding the N-Methylpiperidine-3-sulfonamide Chemical Space

The inherent structural features of this compound, including its chiral center, the piperidine (B6355638) ring, and the sulfonamide moiety, offer a rich playground for chemical modification. Future research will undoubtedly focus on systematically exploring this chemical space to generate libraries of analogs with diverse physicochemical properties. This expansion can be achieved through several key strategies:

Modification of the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can significantly impact the compound's conformation and its interactions with biological targets. This could involve the synthesis of analogs with alkyl, aryl, or heteroaryl groups, as well as the exploration of different ring sizes and the introduction of additional heteroatoms.

Stereochemical Exploration: The synthesis and biological evaluation of both enantiomers of this compound and its derivatives will be crucial. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

A systematic approach to expanding the chemical space will be essential for unlocking the full therapeutic potential of this scaffold.

Application in Fragment-Based Drug Discovery Beyond Initial Screening

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. Small, low-molecular-weight fragments are screened for weak binding to a biological target, and promising hits are then optimized and grown into more potent molecules. This compound, with its favorable physicochemical properties, is an ideal candidate for inclusion in fragment libraries.

Beyond its use in initial screening campaigns, future research will likely focus on the strategic application of this compound as a starting point for fragment elaboration. Once a fragment hit containing this scaffold is identified, subsequent optimization efforts can leverage the chemical handles inherent to the molecule. For instance, the sulfonamide group can be used as an anchor point to link to other fragments or to grow the molecule into unexplored pockets of the target protein. This "fragment-linking" or "fragment-growing" approach can accelerate the drug discovery process and lead to the development of highly optimized and potent drug candidates.

Development of Advanced Computational Tools for this compound Design

In silico methods are indispensable in modern drug discovery. The development of advanced computational tools specifically tailored for the this compound scaffold will be a key driver of future research. These tools can be employed for a variety of purposes, including:

Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can identify novel this compound-containing molecules with a high probability of being active.

Structure-Activity Relationship (SAR) Studies: Computational models can be used to understand the relationship between the chemical structure of this compound analogs and their biological activity. This knowledge can then be used to guide the design of more potent and selective compounds.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is a critical aspect of the drug development process. Computational models can be used to predict the ADMET properties of this compound derivatives, allowing for the early identification and elimination of compounds with unfavorable profiles.

The integration of artificial intelligence and machine learning algorithms into these computational tools will further enhance their predictive power and accelerate the design-synthesize-test cycle.

Exploration of Novel Biological Targets and Mechanisms at the Pre-Clinical Level

While initial research may have focused on a limited set of biological targets, the structural features of this compound suggest that it may have activity against a broader range of proteins. Future pre-clinical research will aim to identify and validate novel biological targets for this scaffold. This can be achieved through various screening strategies, including:

Phenotypic Screening: This approach involves screening compound libraries for their ability to induce a desired phenotypic change in cells or organisms, without prior knowledge of the biological target. Hits from these screens can then be subjected to target deconvolution studies to identify the protein responsible for the observed effect.

Target-Based Screening: As our understanding of disease biology grows, new potential drug targets are constantly being identified. This compound and its analogs can be screened against these novel targets to identify new therapeutic opportunities.

One area of particular interest is the potential for this compound derivatives to act as inhibitors of enzymes involved in amino acid metabolism, such as General Control Nonderepressible 2 (GCN2). google.com GCN2 is a kinase that plays a key role in the cellular response to amino acid starvation and has been implicated in cancer and immune evasion. google.com The development of potent and selective GCN2 inhibitors based on the this compound scaffold could represent a significant therapeutic advance. google.com

Potential Biological Target Class Example Therapeutic Area
KinasesGeneral Control Nonderepressible 2 (GCN2)Cancer, Immunology
G-protein coupled receptors (GPCRs)VariousCentral Nervous System, Cardiovascular
Ion ChannelsVariousPain, Epilepsy
EnzymesVariousInfectious Diseases, Metabolic Disorders

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound and its derivatives, it will be essential to move beyond single-target-based approaches and embrace a more holistic, systems-level perspective. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how these compounds affect cellular physiology.

For example, by treating cells with an this compound analog and then analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can gain insights into the compound's mechanism of action, identify potential off-target effects, and discover biomarkers that can be used to monitor drug response. This integrated approach will be crucial for translating promising pre-clinical findings into successful clinical outcomes.

Q & A

Basic: What synthetic routes are commonly employed for N-methylpiperidine-3-sulfonamide?

Answer:
The synthesis typically involves:

  • Sulfonamide Formation : Reacting a piperidine derivative (e.g., N-methylpiperidine) with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Intermediate Functionalization : Introducing substituents via coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can attach aromatic groups to the piperidine ring .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC-MS .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the sulfonamide group (e.g., SO2_2NH at ~3.1 ppm) and piperidine ring protons .
  • HPLC-MS : Validates purity and molecular weight, especially for intermediates and final products .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm1^{-1}) .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:

  • Reaction Solvents : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonylation efficiency .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling reaction yields .
  • Temperature Control : Maintain low temperatures (~0–5°C) during sulfonamide formation to minimize side reactions .
  • Base Optimization : 3-Picoline or 3,5-lutidine enhances reaction kinetics in sulfonamide synthesis compared to traditional bases .

Advanced: What strategies address contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to reduce variability .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity and in vitro enzymatic assays) .
  • Meta-Analysis : Apply tools like the SPIDER framework to systematically review qualitative and quantitative data, ensuring robust interpretation .

Advanced: How does substitution on the piperidine ring influence the biological activity of this compound derivatives?

Answer:

  • Steric Effects : Bulky substituents (e.g., aryl groups) at the 3-position can hinder binding to target proteins, reducing potency .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the sulfonamide moiety enhance stability but may reduce solubility .
  • SAR Studies : Systematic modification of the piperidine ring’s methyl group (e.g., replacing with ethyl or cyclopropyl) reveals trends in bioavailability and target selectivity .

Basic: What methods improve the solubility of this compound for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Ionize the sulfonamide group by buffering at pH 7.4–8.0 to increase hydrophilicity .
  • Salt Formation : Convert to a hydrochloride or sodium salt for improved dissolution .

Advanced: What are the degradation pathways and products of this compound under acidic conditions?

Answer:

  • Hydrolysis : The sulfonamide bond cleaves under strong acidic conditions (pH < 2), yielding N-methylpiperidine and sulfonic acid .
  • Oxidation : The piperidine ring may oxidize to form N-oxide derivatives, detectable via LC-MS .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation impurities .

Advanced: How can the SPIDER tool be applied to qualitative research on this compound?

Answer:

  • Sample (S) : Define the compound’s context (e.g., "sulfonamide derivatives in kinase inhibition").
  • Phenomenon of Interest (PI) : Focus on mechanistic studies or toxicity profiles.
  • Design (D) : Include experimental and computational studies.
  • Evaluation (E) : Assess reproducibility across synthetic methods or bioassays.
  • Research Type (R) : Combine qualitative (e.g., crystallography) and quantitative (e.g., IC50_{50}) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.